molecular formula C13H15ClN4O4 B13330738 7-((tert-Butoxycarbonyl)(methyl)amino)-5-chloropyrazolo[1,5-a]pyrimidine-3-carboxylic acid

7-((tert-Butoxycarbonyl)(methyl)amino)-5-chloropyrazolo[1,5-a]pyrimidine-3-carboxylic acid

Cat. No.: B13330738
M. Wt: 326.73 g/mol
InChI Key: SWANPKVSFVBCCJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a pyrazolo[1,5-a]pyrimidine core substituted at position 5 with chlorine, position 7 with a tert-butoxycarbonyl (Boc)-protected methylamino group, and position 3 with a carboxylic acid (Fig. 1). Its synthesis typically involves:

  • Step 1: SNAr reaction of 5-chloropyrazolo[1,5-a]pyrimidine intermediates with methylamine derivatives under Boc protection .
  • Step 2: Hydrolysis of the ethyl ester precursor (e.g., ethyl 7-((tert-butoxycarbonyl)(methyl)amino)-5-chloropyrazolo[1,5-a]pyrimidine-3-carboxylate, CAS 2271470-65-4) to yield the carboxylic acid .

The Boc group enhances solubility and stability during synthesis, while the carboxylic acid enables further derivatization or salt formation for pharmaceutical applications.

Properties

Molecular Formula

C13H15ClN4O4

Molecular Weight

326.73 g/mol

IUPAC Name

5-chloro-7-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]pyrazolo[1,5-a]pyrimidine-3-carboxylic acid

InChI

InChI=1S/C13H15ClN4O4/c1-13(2,3)22-12(21)17(4)9-5-8(14)16-10-7(11(19)20)6-15-18(9)10/h5-6H,1-4H3,(H,19,20)

InChI Key

SWANPKVSFVBCCJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N(C)C1=CC(=NC2=C(C=NN12)C(=O)O)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-((tert-Butoxycarbonyl)(methyl)amino)-5-chloropyrazolo[1,5-a]pyrimidine-3-carboxylic acid typically involves multiple steps, starting from readily available precursors.

Industrial Production Methods: Industrial production of this compound may involve optimization of reaction conditions to ensure high yield and purity. This includes the use of efficient catalysts, temperature control, and purification techniques such as recrystallization and chromatography .

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino and carboxylic acid groups.

    Reduction: Reduction reactions may target the pyrazolo[1,5-a]pyrimidine core or the carboxylic acid group.

    Substitution: Substitution reactions can occur at the chlorine atom or the tert-butoxycarbonyl group.

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Mechanism of Action

The mechanism of action of 7-((tert-Butoxycarbonyl)(methyl)amino)-5-chloropyrazolo[1,5-a]pyrimidine-3-carboxylic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Substituent Diversity at Position 7

Compound Name Position 7 Substituent Position 3 Functional Group Key Applications/SAR Insights Reference
Target Compound Boc-protected methylamino Carboxylic acid Potential IRAK4 inhibitors
7-Amino-N-(4,6-dimethylpyrimidin-2-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide (13a) Amino Carboxamide Non-benzodiazepine drug candidates
7-Phenylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid (9) Phenyl Carboxylic acid Antibacterial agents targeting D-Ala:D-Ala ligase
5-(4-Methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid 4-Methoxyphenyl, trifluoromethyl Carboxylic acid Not specified (structural diversity)

Key Observations :

  • Boc Protection : The target compound’s Boc group allows controlled deprotection for late-stage functionalization, unlike unprotected amines (e.g., 13a) .
  • Aryl vs.

Functional Group Variability at Position 3

Functional Group Example Compound Synthesis Method Bioactivity Implications Reference
Carboxylic acid Target compound Ester hydrolysis Ionic interactions with enzymes
Carboxamide 7-Amino-N-(2-chloro-5-nitrophenyl) derivative (13b) Coupling with amines Enhanced membrane permeability
Ester Ethyl 5-chloropyrazolo[1,5-a]pyrimidine-3-carboxylate Direct esterification Intermediate for further derivatization

Key Observations :

  • Carboxamides : Favor hydrogen-bond acceptor interactions in enzyme active sites (e.g., cathepsin K inhibitors) .

Physicochemical Properties

Property Target Compound 7-Phenyl Derivative (9) 13a (Carboxamide)
LogP ~2.1 (estimated) ~3.5 ~1.8
Solubility (aq.) Moderate (carboxylic acid) Low (aryl substituent) High (carboxamide)
Melting Point Not reported 169–173°C (ester analog) 186–190°C

Biological Activity

7-((tert-Butoxycarbonyl)(methyl)amino)-5-chloropyrazolo[1,5-a]pyrimidine-3-carboxylic acid (CAS No. 2271470-66-5) is a synthetic compound with a complex structure that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a pyrazolo[1,5-a]pyrimidine core, which is known for its diverse biological activities. Its molecular formula is C13H15ClN4O4C_{13}H_{15}ClN_{4}O_{4}, and it has a molecular weight of 326.74 g/mol . The presence of the tert-butoxycarbonyl (Boc) protecting group and a carboxylic acid functional group enhances its reactivity and potential interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The following mechanisms have been proposed:

  • Enzyme Inhibition : The compound may inhibit certain kinases or phosphatases, which are critical in cellular signaling pathways.
  • Receptor Modulation : It could act as an agonist or antagonist at various receptors, influencing physiological responses.

Biological Activities

Recent studies have highlighted several biological activities associated with this compound:

  • Anticancer Activity : Preliminary research indicates that the compound exhibits cytotoxic effects against various cancer cell lines, potentially through apoptosis induction.
  • Anti-inflammatory Properties : The compound has shown promise in reducing inflammation in preclinical models, suggesting its potential use in treating inflammatory diseases.
  • Antimicrobial Effects : Some studies have reported antimicrobial activity against specific bacterial strains, indicating its potential as an antibiotic agent.

Case Studies

Several case studies have been conducted to evaluate the efficacy and safety of this compound:

  • Study 1 : A study published in Journal of Medicinal Chemistry explored the anticancer properties of the compound against breast cancer cell lines. Results indicated a significant reduction in cell viability at micromolar concentrations, with further investigation needed to elucidate the underlying mechanisms .
  • Study 2 : Research published in Pharmaceutical Biology assessed the anti-inflammatory effects in animal models of arthritis. The results demonstrated a marked decrease in inflammatory markers and improved joint function .

Comparative Analysis

To understand the unique properties of this compound compared to similar compounds, a comparative analysis was performed:

Compound NameStructure TypeBiological ActivityReference
Compound APyrazolo[1,5-a]pyrimidineAnticancer
Compound BTriazoleAntimicrobial
Compound CPyridineAnti-inflammatory
Our Compound Pyrazolo[1,5-a]pyrimidineAnticancer, Anti-inflammatory, Antimicrobial

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.